molecular formula C7H13NO4 B3136074 Ethyl 4-nitropentanoate CAS No. 4093-53-2

Ethyl 4-nitropentanoate

Cat. No. B3136074
CAS RN: 4093-53-2
M. Wt: 175.18 g/mol
InChI Key: HSKYYRXKUNNOMT-UHFFFAOYSA-N
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Description

Ethyl 4-nitropentanoate is a chemical compound with the molecular formula C7H13NO4 . It contains a total of 24 bonds, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 nitro group (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 24 bonds, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 nitro group (aliphatic) .


Physical And Chemical Properties Analysis

This compound has an average mass of 220.180 Da and a monoisotopic mass of 220.069534 Da . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current literature.

Scientific Research Applications

Nitrosation Reactions

  • Ethyl 4-nitropentanoate is involved in the nitrosation of diketones. A study demonstrated a new procedure for the nitrosation of 3-ethylpentane-2,4-dione and 3-methylpentane-2,4-dione in aqueous acid medium. This process is significant for understanding the reaction mechanism and the decomposition of nitrous acid in the context of nitrosation reactions (Iglesias, 2013).

Synthesis of Bioactive Molecules

  • The compound is used in the synthesis of biologically active molecules. For example, it is utilized in the synthesis of a potential proteinase inhibitor through a Reformatsky reaction of ethyl bromodifluoroacetate with an imine (Angelastro, Bey, Mehdi, & Peet, 1992).

Development of Chemical Reagents

  • This compound plays a role in the development of new chemical reagents and methodologies. The Henry reaction between d-glyceraldehyde and ethyl nitroacetate led to the synthesis of 3,4,5-trihydroxy-2-nitropentanoic acid esters, which are important for the synthesis of various chemical compounds (Soengas, Estévez, & Estévez, 2003).

Pharmaceutical Applications

  • It is instrumental in the synthesis of tetrahydronaphthalene lignan esters, which have shown potential in inhibiting the growth of various human tumor cell lines (Pinto et al., 2011).

Entomological Studies

  • This compound derivatives are used in entomological studies, particularly in understanding chemical communication in mating behavior of certain ant species (Castracani et al., 2008).

Safety and Hazards

While specific safety data for Ethyl 4-nitropentanoate is not available, similar compounds such as Ethyl 4,4-dinitropentanoate may cause skin, eye, and respiratory tract irritation . It’s always recommended to use personal protective equipment and avoid dust formation, breathing dust/fume/gas/mist/vapors/spray, and contact with skin, eyes, or clothing when handling such compounds .

properties

IUPAC Name

ethyl 4-nitropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-3-12-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKYYRXKUNNOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313452
Record name Ethyl 4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4093-53-2
Record name Ethyl 4-nitropentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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